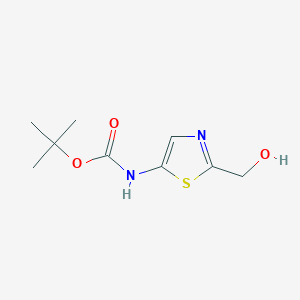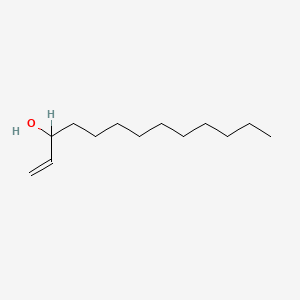![molecular formula C16H12N2 B8706979 5,12-Dihydro-benzo[b]phenazine CAS No. 19029-32-4](/img/structure/B8706979.png)
5,12-Dihydro-benzo[b]phenazine
Übersicht
Beschreibung
5,12-Dihydro-benzo[b]phenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,12-Dihydro-benzo[b]phenazine can be synthesized through the condensation of aromatic o-diamines with aromatic o-dihydroxyarenes or activated o-dihalides . The direct products of this condensation are dihydro N-heteroacene derivatives, which exhibit good chemical stability and are often used to produce other derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale condensation reactions under controlled conditions. The use of specific catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,12-Dihydro-benzo[b]phenazine undergoes various chemical reactions, including:
Oxidation: Photochemical conversion to benzo[b]phenazine under specific wavelengths.
Reduction: Potential reduction reactions under suitable conditions.
Substitution: Possible substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: LEDs with central emission wavelengths in the range of 365 to 595 nm.
Reduction and Substitution: Specific reagents and conditions depending on the desired reaction pathway.
Major Products Formed:
Oxidation: Benzo[b]phenazine.
Reduction and Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,12-Dihydro-benzo[b]phenazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,12-Dihydro-benzo[b]phenazine involves its photochemical stability and conversion under specific wavelengths. The formation of reactive oxygen species during photochemical reactions plays a crucial role in its applications . The compound’s interaction with molecular targets and pathways is primarily mediated through its photochemical properties and the generation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]phenazine: The oxidized form of 5,12-Dihydro-benzo[b]phenazine.
Other Phenazine Derivatives: Compounds with similar structures and properties, such as phenazine-1-carboxylic acid and phenazine-1,6-dicarboxylic acid.
Uniqueness: Its ability to undergo wavelength-selective photoactivated autocatalytic oxidation distinguishes it from other phenazine derivatives .
Eigenschaften
CAS-Nummer |
19029-32-4 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5,12-dihydrobenzo[b]phenazine |
InChI |
InChI=1S/C16H12N2/c1-2-6-12-10-16-15(9-11(12)5-1)17-13-7-3-4-8-14(13)18-16/h1-10,17-18H |
InChI-Schlüssel |
OOVVBDPQJDURKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)





![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)
![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)



